molecular formula C42H24O14 B613776 5(6)-Carboxyfluorescein CAS No. 72088-94-9

5(6)-Carboxyfluorescein

Cat. No. B613776
CAS RN: 72088-94-9
M. Wt: 752.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5(6)-Carboxyfluorescein (also known as 5-FAM) is a widely used fluorescent dye that is used in a variety of scientific research applications. It is a derivative of fluorescein, a naturally occurring fluorescent compound. 5-FAM is an important tool for scientists to study the structure and function of molecules, and it is also used to detect and quantify biochemical processes.

Scientific Research Applications

  • Liposome-Cell Interactions : It's crucial in studying liposome-cell interactions. Impurities in 5(6)-carboxyfluorescein can impact phospholipid vesicle stability and rates of transfer into cells, necessitating thorough purification for applications involving vesicles and cells (Ralston et al., 1981).

  • Synthesis of Fluorescein Derivatives : It's used in the preparation of fluorescein derivatives like 5- and 6-(aminomethyl)fluorescein (Mattingly, 1992).

  • Phloem Sap Translocation Monitoring : This compound is effective in monitoring phloem sap translocation in plants, aiding in the study of plant physiology (Grignon et al., 1989).

  • Intracellular pH Measurement : It's used for intracellular pH measurements in microbial cells like Escherichia coli (Riondet et al., 1997).

  • Fluorescence Quenching Studies : The compound is pivotal in studies related to fluorescence quenching mechanisms, particularly in liposomes (Chen & Knutson, 1988).

  • Water Transport in Yeast Cells : Used to assess water transport in yeast cells, contributing to the understanding of cellular processes (Soveral et al., 2007).

  • Peroxidase Activity Studies : The compound has been used in research studying its intrinsic peroxidase-like catalytic activity, which can be applied in the biomimetic synthesis of nanostructured polymers (Hu et al., 2017).

  • Fluorescence Imaging of Tumor Tissue : 5(6)-Carboxyfluorescein is instrumental in fluorescence imaging for in vivo pH mapping of tumor tissue, aiding in cancer research (Mordon et al., 1994).

properties

IUPAC Name

3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H12O7/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21;22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)21(14)16-7-10(19(24)25)1-4-13(16)20(26)28-21/h2*1-9,22-23H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVHBBXCESDRKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H24O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5(6)-Carboxyfluorescein

CAS RN

72088-94-9
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid, 3',6'-dihydroxy-3-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Mordon, V Maunoury, JM Devoisselle… - … of Photochemistry and …, 1992 - Elsevier
The pH of the interstitial fluid of malignant tumours tends to be lower than that of normal tissue and is depressed by glucose administration. This study aimed to evaluate the …
Number of citations: 44 www.sciencedirect.com
DA Tsybulsky, MV Kvach, IA Stepanova… - The Journal of …, 2012 - ACS Publications
A convenient procedure for the preparation of the fluorescent dye 4′,5′-dichloro-2′,7′-dimethoxy-5(6)-carboxyfluorescein (JOE) is reported; the overall yield achieved starting from …
Number of citations: 21 pubs.acs.org
S Mordon, JM Devoisselle… - Photochemistry and …, 1994 - Wiley Online Library
This study evaluated the effectiveness of dual‐wavelength ratio fluorescence imaging using a pH‐dependent indicator (5,6–carboxyfluorescein, 5,6–CF) for in vivo pH mapping of tissue…
Number of citations: 91 onlinelibrary.wiley.com
S Bidmanova, A Hlavacek, J Damborsky… - Sensors and Actuators B …, 2012 - Elsevier
Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein with bovine serum albumin and their immobilization for optical pH sensing - ScienceDirect Skip to main …
Number of citations: 25 www.sciencedirect.com
MV Kvach, DA Tsybulsky, AV Ustinov… - Bioconjugate …, 2007 - ACS Publications
Pentafluorophenyl esters of 5- and 6-carboxyfluorescein-3‘,6‘-O-dipivalate can be easily separated in multigram quantities by column chromatography. The individual isomers were …
Number of citations: 34 pubs.acs.org
JC Chen, ML Chang, MO Muench - Journal of immunological methods, 2003 - Elsevier
Alternatives to the use of radioisotopes to measure cell proliferation in mixed lymphocyte reactions (MLR) are desirable to avoid the hazards and costs associated with radioisotope use. …
Number of citations: 60 www.sciencedirect.com
T Hirohashi, T Terasaki, M Shigetoshi… - Journal of Pharmacology …, 1997 - ASPET
2′,7′-bis(2-carboxyethyl)-5(6)-carboxyfluorescein tetraacetoxymethyl ester (BCECF-AM), a fluorescence reagent for the measurement of intracellular pH with a molecular weight of …
Number of citations: 24 jpet.aspetjournals.org
IE Dumitriu, W Mohr, W Kolowos, P Kern… - Analytical …, 2001 - Elsevier
Detection of dividing cells by staining with 5,6-carboxyfluorescein diacetate succinimidyl ester (CFSE) has been widely used in flow-cytometric protocols. We analyzed the fate of CFSE …
Number of citations: 75 www.sciencedirect.com
MP Draper, RL Martell, SB Levy - European journal of …, 1997 - Wiley Online Library
Murine and human cell lines overexpressing the multidrug‐resistance protein (MRP) showed a marked decreased accumulation of the fluorescent dye 2′,7′‐bis(2‐carboxyethyl)‐5(6)…
Number of citations: 53 febs.onlinelibrary.wiley.com
C Gnoula, I Guissou, J Dubois, P Duez - Talanta, 2007 - Elsevier
A new in vitro assay for anthelmintic activity using Caenorhabditis elegans is based on the ability of 5(6)-carboxyfluorescein diacetate (CFDA) to indicate the worm's viability. It is shown …
Number of citations: 27 www.sciencedirect.com

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